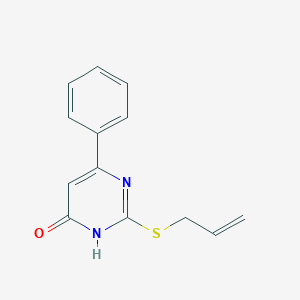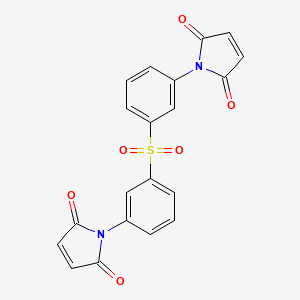
1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- is a chemical compound with the molecular formula C20H12N2O6S and a molecular weight of 408.381 g/mol . It is also known by its synonym, 3,3’-Bismaleimidodiphenyl sulfone . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- typically involves the reaction of maleic anhydride with sulfonyldi-3,1-phenylene . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a cross-linking agent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar structure but with a methylene bridge instead of a sulfonyl group.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with a different bridging group.
The uniqueness of 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- lies in its sulfonyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
68555-55-5 |
|---|---|
Molecular Formula |
C20H12N2O6S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-[3-[3-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O6S/c23-17-7-8-18(24)21(17)13-3-1-5-15(11-13)29(27,28)16-6-2-4-14(12-16)22-19(25)9-10-20(22)26/h1-12H |
InChI Key |
RNSJLHIBGRARKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


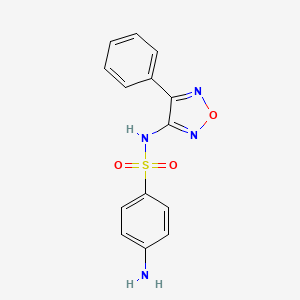
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
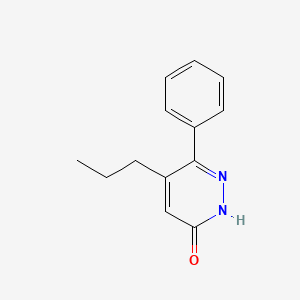
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
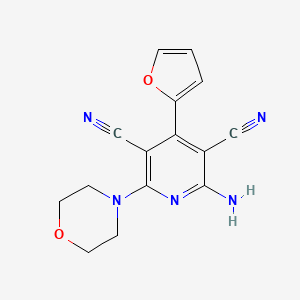
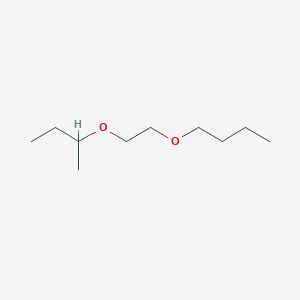
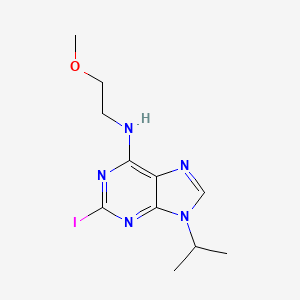
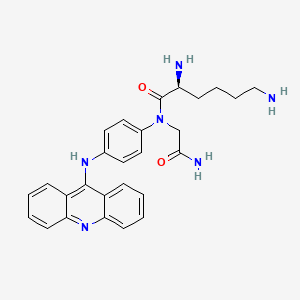

![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
